molecular formula C10H12ClF2NO4S B13491086 2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B13491086
M. Wt: 315.72 g/mol
InChI Key: BBDJYXZONYYIKK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a complex organic compound that features a combination of methoxyethoxy, chloro-thiazolyl, and difluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials such as thiourea and α-haloketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the difluoroacetate group: This step may involve the reaction of the thiazole intermediate with difluoroacetic acid or its derivatives.

    Addition of the methoxyethoxyethyl group: This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyethoxy group.

    Reduction: Reduction reactions could target the chloro group or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the methoxyethoxy group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar compounds might include other thiazole derivatives or difluoroacetate esters. The uniqueness of 2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate could be highlighted by its specific combination of functional groups, which may confer unique chemical or biological properties.

List of Similar Compounds

  • 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
  • 2-(2-Methoxyethoxy)ethyl acetate
  • 2-(2-Chloro-1,3-thiazol-4-yl)acetic acid

Properties

Molecular Formula

C10H12ClF2NO4S

Molecular Weight

315.72 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

InChI

InChI=1S/C10H12ClF2NO4S/c1-16-2-3-17-4-5-18-8(15)10(12,13)7-6-19-9(11)14-7/h6H,2-5H2,1H3

InChI Key

BBDJYXZONYYIKK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)C(C1=CSC(=N1)Cl)(F)F

Origin of Product

United States

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